Cas no 2039550-64-4 (3-(piperazin-1-yl)methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride)

3-(piperazin-1-yl)methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride
- 3-(piperazin-1-yl)methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride
-
3-(piperazin-1-yl)methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01EM8Q-500mg |
3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride |
2039550-64-4 | 95% | 500mg |
$1113.00 | 2025-02-10 | |
Enamine | EN300-1167051-0.05g |
3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride |
2039550-64-4 | 95% | 0.05g |
$235.0 | 2023-11-13 | |
Enamine | EN300-1167051-0.5g |
3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride |
2039550-64-4 | 95% | 0.5g |
$791.0 | 2023-11-13 | |
Enamine | EN300-1167051-10000mg |
3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride |
2039550-64-4 | 95.0% | 10000mg |
$4360.0 | 2023-10-03 | |
Enamine | EN300-1167051-1000mg |
3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride |
2039550-64-4 | 95.0% | 1000mg |
$1014.0 | 2023-10-03 | |
Enamine | EN300-1167051-1g |
3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride |
2039550-64-4 | 95% | 1g |
$1014.0 | 2023-11-13 | |
Enamine | EN300-1167051-2500mg |
3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride |
2039550-64-4 | 95.0% | 2500mg |
$1988.0 | 2023-10-03 | |
A2B Chem LLC | AX60526-1g |
3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride |
2039550-64-4 | 95% | 1g |
$1103.00 | 2024-04-20 | |
A2B Chem LLC | AX60526-10g |
3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride |
2039550-64-4 | 95% | 10g |
$4625.00 | 2024-04-20 | |
Aaron | AR01EM8Q-250mg |
3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride |
2039550-64-4 | 95% | 250mg |
$717.00 | 2025-02-10 |
3-(piperazin-1-yl)methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride 関連文献
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
3-(piperazin-1-yl)methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochlorideに関する追加情報
Introduction to 3-(piperazin-1-yl)methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride (CAS No. 2039550-64-4)
3-(piperazin-1-yl)methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride, identified by its CAS number 2039550-64-4, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiadiazine class, a structural motif known for its broad spectrum of biological activities. The presence of a piperazine moiety in its molecular structure enhances its pharmacological potential, making it a valuable scaffold for the development of novel therapeutic agents.
The chemical structure of 3-(piperazin-1-yl)methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride consists of a benzothiadiazine core substituted with a piperazine ring at the C3 position and a methyl group at the C5 position. The dihydrochloride salt form improves its solubility in aqueous solutions, which is a critical factor for pharmaceutical applications. This compound’s unique structural features make it an attractive candidate for further investigation in drug discovery and development.
Recent advancements in medicinal chemistry have highlighted the importance of benzothiadiazine derivatives in addressing various therapeutic challenges. Studies have demonstrated that these compounds exhibit promising activities as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The piperazine ring in 3-(piperazin-1-yl)methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride contributes to its ability to interact with biological targets such as enzymes and receptors, thereby modulating cellular processes.
In particular, research has shown that benzothiadiazine derivatives can inhibit the activity of tyrosine kinases, which are implicated in cancer progression and other diseases. The structural framework of 3-(piperazin-1-yl)methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride allows for precise tuning of its binding affinity to these kinases. This has led to the development of several lead compounds that are being evaluated in preclinical studies for their potential as anticancer agents.
Furthermore, the piperazine moiety has been extensively studied for its role in enhancing drug bioavailability and reducing toxicity. Its ability to form hydrogen bonds with biological targets makes it an ideal substituent for improving the pharmacokinetic properties of small molecule drugs. The incorporation of piperazine into 3-(piperazin-1-yl)methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride not only enhances its binding interactions but also contributes to its overall therapeutic efficacy.
Recent studies have also explored the antimicrobial properties of benzothiadiazine derivatives. These compounds have been found to exhibit activity against a range of bacterial and fungal pathogens. The mechanism of action involves disrupting essential cellular processes such as DNA replication and protein synthesis. The unique structural features of 3-(piperazin-1-yl)methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride make it a promising candidate for developing novel antimicrobial agents that could address emerging resistant strains.
The synthesis of 3-(piperazin-1-yl)methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and cyclization strategies have been particularly useful in constructing the benzothiadiazine core. The final product is obtained as a dihydrochloride salt, which is characterized by spectroscopic methods including NMR spectroscopy and mass spectrometry.
The pharmacological profile of 3-(piperazin-1-yl)methyl-4H-lambda6;2;4-benzo-thiadiazine-l;l-dione dichlor-hydroch-loride is under active investigation in several research laboratories. Preclinical studies have revealed its potential as a modulator of various signaling pathways involved in inflammation and cancer. The compound’s ability to inhibit key enzymes such as COX and LOX has been particularly noteworthy. These enzymes are involved in the production of pro-inflammatory mediators and are often targeted by nonsteroidal anti-inflammatory drugs (NSAIDs).
Moreover,the piperazine ring’s interaction with ATP-binding sites in kinases has been studied extensively. This interaction is crucial for understanding the compound’s mechanism of action as an inhibitor. Structural biology techniques such as X-ray crystallography have been used to elucidate the binding mode of 3-(piperazin-l)-ylmethyl-l;l-dihydro-lambda6;2;4-benzo-thia-diazin-e-l;l-dione dichlor-hydroch-loride with target proteins. These studies provide valuable insights into how small molecule inhibitors can be designed to enhance therapeutic efficacy.
The development of novel drug candidates often involves iterative optimization based on structural modifications and biological evaluations. Computational modeling techniques have been employed to predict how changes in the chemical structure of 3-(pi-perazin-l)-ylmethyl-l;l-di-hydro-lambda6;2;4-benzo-thia-diazin-e-l;l-dione dichlor-hydroch-loride could affect its pharmacological properties. These models help researchers identify promising analogs for further testing.
In conclusion,3-(pi-perazin-l)-ylmethyl-l;l-di-hydro-lambda6;2;4-benzo-thia-diazin-e-l;l-dione dichlor-hydroch-loride (CAS No 2039550 64 4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities。 Its potential applications in oncology,infectious diseases,and inflammation make it an exciting area for future research。 As our understanding of molecular interactions continues to evolve,compounds like this will play an increasingly important role in developing next-generation therapeutics。
2039550-64-4 (3-(piperazin-1-yl)methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride) 関連製品
- 2229085-46-3(2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine)
- 1807021-75-5(3-Aminomethyl-4-chloro-5-cyanophenylacetic acid)
- 1804741-83-0(6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid)
- 2172290-40-1(2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol)
- 2138076-87-4(5-(furan-3-yl)-2-propylaniline)
- 2229266-12-8(tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate)
- 2138428-01-8(Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate)
- 920417-23-8(1-(2-ethoxybenzoyl)-4-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)
- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)
- 36796-90-4(3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid)